molecular formula C19H26N2OS B019335 Pergolide sulfoxide CAS No. 72822-01-6

Pergolide sulfoxide

Katalognummer: B019335
CAS-Nummer: 72822-01-6
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: WOIHSNDTPKFAJW-LNWQLOGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pergolide sulfoxide (C₁₉H₂₆N₂OS; CAS 72822-01-6) is a primary oxidative metabolite of pergolide, a potent dopamine agonist used in Parkinson’s disease therapy . Formed via enzymatic or photochemical oxidation of pergolide’s methylsulfide moiety, it retains significant dopaminergic activity . Structurally, it features a sulfoxide group (-S(=O)-) critical for its pharmacological and biochemical interactions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1,2-Dioleoyl-sn-Glycerin kann durch Veresterung von Glycerin mit Ölsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Reaktanten zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 1,2-Dioleoyl-sn-Glycerin ähnliche Veresterungsprozesse, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen gewährleistet eine hohe Ausbeute und Reinheit des Produkts. Das Endprodukt wird durch Destillation oder Chromatographietechniken gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,2-Dioleoyl-sn-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dopaminergic Agonist Activity
Pergolide sulfoxide exhibits dopaminergic agonist properties, making it significant in the management of Parkinson's disease and other dopaminergic deficiencies. It acts on dopamine receptors to alleviate symptoms associated with these conditions.

Neuroprotective Effects
Research indicates that this compound has neuroprotective effects, particularly in neuroblastoma cell lines. In vitro studies show that it can protect cells from oxidative stress induced by hydrogen peroxide (H2O2) with IC50 values around 40-60 nM . This suggests potential therapeutic benefits in neurodegenerative diseases where oxidative stress is a contributing factor.

Stability and Formulation

Stability Studies
this compound is prone to degradation when exposed to light, which necessitates careful formulation practices. A study on the stability of pergolide tablets revealed that degradation products, including this compound, increased over time when stored under non-controlled light conditions. For instance:

Time Interval Assay (%) This compound (%) Total Degradation (%)
0 Months99.41.1<0.05
3 Months94.24.81.3

This emphasizes the importance of light-protective packaging and storage methods to maintain drug potency .

Case Studies and Research Findings

Animal Studies
In animal models, specifically spayed female rats, pergolide mesylate (which can be converted into this compound) was shown to suppress food intake and body weight without developing tolerance over repeated administrations. The dosage used was 0.5 mg/kg/day administered intraperitoneally for seven days .

Additionally, treatment with pergolide led to reduced hydroxyl radical formation in striatal tissues, indicating enhanced antioxidant capacity .

Mechanistic Insights
Further studies have demonstrated that this compound can upregulate methionine sulfoxide reductase A (MsrA), an enzyme involved in reducing oxidative damage in neurons . This mechanism highlights its potential role in mitigating neurodegenerative processes associated with diseases like Alzheimer's.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Pergolide Sulfone

  • Structural Relationship : Formed by further oxidation of pergolide sulfoxide to a sulfone (-SO₂-) group .
  • Pharmacological Activity :
    • Exhibits higher dopamine receptor affinity (Ki = 4.6 nmol/L) compared to this compound (Ki = 15.5 nmol/L) .
    • In vivo, both compounds show comparable efficacy to pergolide in reducing striatal dopamine metabolites (DOPAC, HVA) and increasing acetylcholine levels .

Despropyl Derivatives (Despropyl Pergolide and Despropyl this compound)

  • Structural Modifications : Lack the propyl group at position 6 of the ergoline backbone .
  • Despropyl Pergolide: Moderate receptor affinity (Ki = 58.6 nmol/L) but marginal in vivo effects .
  • Key Insight : The propyl group is essential for dopaminergic potency.

Bromocriptine

  • Comparative Efficacy: Bromocriptine, a non-ergoline dopamine agonist, is 1/200 to 1/20 less potent than this compound in inhibiting prolactin and inducing stereotypic behavior . Lacks MsrA-inducing activity, highlighting a unique antioxidant role of this compound .

Other Sulfoxide-Containing Compounds

  • Sulforaphane Sulfoxide :
    • 10-fold higher efficacy than its sulfide form in inducing NQO1, an antioxidant enzyme .
    • Unlike this compound, it functions as a pro-drug, requiring enzymatic activation.
  • Mesoridazine Sulfoxide :
    • R-enantiomer is less toxic than the S-form due to differential reduction by MsrA .
    • This compound’s stereochemical stability (as per USP standards) avoids such toxicity variability .

Pharmacokinetic and Stability Considerations

  • Metabolism :
    • Formed via microbial (e.g., Helminthosporium spp.) or mammalian oxidation .
    • Reversible reduction to pergolide observed in some microbial systems .
  • Degradation :
    • Photodegradation of pergolide yields sulfoxide and sulfone, both active in rodents but uncharacterized in horses .
    • Stability concerns necessitate light-protected storage .

Functional Advantages and Limitations

Parameter This compound Pergolide Sulfone Bromocriptine
Dopamine Receptor Ki 15.5 nmol/L 4.6 nmol/L ~300–600 nmol/L
MsrA Induction Yes Not reported No
Metabolic Fate Reversible reduction Stable sulfone Hepatic glucuronidation
Clinical Use Active metabolite Research compound Approved therapy

Biologische Aktivität

Pergolide sulfoxide is a metabolite of pergolide, an ergot derivative primarily used as a dopamine agonist for the treatment of Parkinson's disease. Understanding the biological activity of this compound is crucial, as it exhibits significant pharmacological properties that can influence therapeutic outcomes and safety profiles.

Pharmacological Properties

Dopaminergic Activity
this compound has been identified as a potent dopamine agonist, demonstrating activity similar to that of pergolide itself. Studies indicate that both pergolide and its sulfoxide metabolite effectively stimulate dopamine D2 receptors, which are critical in managing Parkinson's disease symptoms. In animal models, this compound was shown to induce prolactin inhibition and stimulate stereotypic behavior, similar to the parent compound .

Methionine-Sulfoxide Reductase Induction
Recent research highlights the role of methionine-sulfoxide reductases (Msr) in mediating the neuroprotective effects associated with this compound. The induction of Msr activity correlates with decreased neurotoxicity in models of Alzheimer’s disease, suggesting that this compound may offer protective benefits against oxidative stress in neuronal cells . This mechanism underscores its potential utility beyond Parkinson's disease, possibly extending to neurodegenerative disorders.

Case Studies and Clinical Observations

Adverse Effects and Fibrosis
Despite its therapeutic benefits, pergolide has been associated with serious adverse effects, including pleuropulmonary fibrosis. A notable case involved a patient who developed this condition after long-term treatment with pergolide. The fibrosis resolved upon discontinuation of the drug, highlighting the need for careful monitoring during therapy . This adverse reaction emphasizes the importance of understanding the full spectrum of biological activities and potential side effects associated with pergolide and its metabolites.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to its parent compound:

Compound Dopamine Agonist Activity Msr Induction Adverse Effects
PergolideHighModeratePleuropulmonary fibrosis
This compoundHighHighPotential for similar fibrosis

Research Findings

  • Dopamine Receptor Interaction : Pergolide and its sulfoxides exhibit comparable binding affinities at dopamine receptors, confirming their effectiveness in treating Parkinson's disease symptoms .
  • Neuroprotective Effects : Studies indicate that both compounds can induce Msr activity, which is crucial for mitigating oxidative damage in neurons .
  • Pharmacokinetics : The pharmacokinetic profile shows that pergolide is rapidly absorbed and has a half-life ranging from 21 to 27 hours in humans, with its metabolites persisting longer in circulation .

Q & A

Basic Research Questions

Q. How is pergolide sulfoxide synthesized and characterized in laboratory settings?

this compound synthesis typically involves the oxidation of pergolide using controlled conditions (e.g., hydrogen peroxide in a polar solvent). Characterization requires advanced techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation . Researchers must adhere to pharmacopeial standards (e.g., USP guidelines) for reference material preparation and validation .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity and specificity. Method validation should include parameters like linearity (1–100 ng/mL), recovery rates (>85%), and precision (CV <15%) . For tissue distribution studies, radiolabeled this compound (³H or ¹⁴C) with autoradiography provides spatial resolution .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies indicate that this compound degrades under prolonged exposure to light (>48 hours) or acidic conditions (pH <3). Optimal storage is in amber vials at -20°C in inert atmospheres (argon or nitrogen). Degradation products, such as sulfonic acid derivatives, should be monitored via stability-indicating HPLC methods .

Q. What receptor-binding assays are suitable for studying this compound’s dopaminergic activity?

Radioligand competition assays using ³H-spiperone (for D2 receptors) and ³H-SCH23390 (for D1 receptors) in transfected HEK293 cells or striatal tissue homogenates are standard. Dose-response curves (EC₅₀ values) and Schild analysis help determine receptor selectivity and binding affinity .

Q. Which pharmacological models are used to evaluate this compound’s efficacy in vivo?

Rodent models of Parkinson’s disease (e.g., 6-hydroxydopamine-lesioned rats) assess motor function restoration via rotarod or apomorphine-induced rotation tests. Microdialysis in the striatum measures dopamine release dynamics post-administration .

Advanced Research Questions

Q. How does this compound’s dopamine receptor selectivity compare to other ergoline derivatives?

Unlike cabergoline (D2-selective), this compound exhibits dual D1/D2 agonism, as shown in receptor-binding assays and functional cAMP accumulation studies. This selectivity is critical for its broader neuromodulatory effects, such as enhancing cortical signal-to-noise ratios in perceptual tasks .

Q. What experimental designs address the temporal effects of this compound on neural circuits?

Transcranial magnetic stimulation (TMS) paired with dynamic visual motion tasks (e.g., random-dot kinematograms) can probe timing-dependent effects. Drift-diffusion modeling analyzes decision-making parameters (e.g., boundary separation, drift rate) to quantify dopaminergic modulation of perceptual thresholds .

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?

Outlier exclusion criteria (e.g., baseline prolactin levels >4 SD from mean) and covariate analysis (e.g., body weight, CYP3A4 activity) improve data robustness. Replication in larger cohorts (n >30) and stratified sampling (by age or metabolic phenotype) mitigate variability .

Q. What toxicological screening strategies are recommended for this compound?

Chronic toxicity studies in rodents (≥6 months) should monitor cardiac valvulopathy risk via echocardiography and histopathology. In vitro screening for mitochondrial toxicity (e.g., Seahorse assays) and reactive oxygen species (ROS) generation in cardiomyocytes is advised .

Q. How can researchers ensure ethical rigor in this compound studies involving human subjects?

Pre-register protocols (e.g., ClinicalTrials.gov ) to avoid selective reporting. Data transparency mandates sharing raw HPLC chromatograms, pharmacokinetic curves, and statistical code. Independent audits of prolactin assays and blinding in perceptual task designs reduce bias .

Q. Methodological Best Practices

  • Experimental Replication : Detailed protocols for synthesis, HPLC conditions, and receptor assays must be documented to enable replication .
  • Data Integrity : Use version-controlled datasets and plagiarism-check software for publications .
  • Statistical Robustness : Apply Bonferroni corrections for multiple comparisons in receptor studies and report effect sizes (Cohen’s d) alongside p-values .

Eigenschaften

CAS-Nummer

72822-01-6

Molekularformel

C19H26N2OS

Molekulargewicht

330.5 g/mol

IUPAC-Name

(6aR,9R,10aR)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1

InChI-Schlüssel

WOIHSNDTPKFAJW-LNWQLOGCSA-N

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C

Isomerische SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C

Kanonische SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C

Synonyme

(8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.